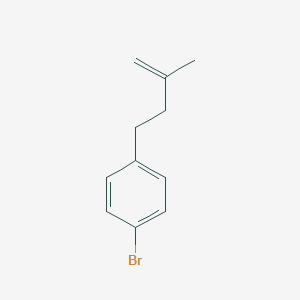

4-(4-Bromophenyl)-2-methyl-1-butene

Vue d'ensemble

Description

4-(4-Bromophenyl)-2-methyl-1-butene is an organic compound characterized by a bromine atom attached to a phenyl ring, which is further connected to a butene chain

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenyl)-2-methyl-1-butene typically involves the bromination of a precursor compound followed by a series of reactions to introduce the butene moiety. One common method is the bromination of 4-methylstyrene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the para position of the phenyl ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactors with precise temperature and pressure controls. The use of continuous flow reactors can enhance the efficiency and yield of the desired product. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity compounds suitable for further applications.

Analyse Des Réactions Chimiques

Types of Reactions

4-(4-Bromophenyl)-2-methyl-1-butene can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.

Reduction Reactions: Reduction of the double bond in the butene chain can yield saturated derivatives.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas is a typical method.

Major Products Formed

Substitution: Products include 4-(4-substituted phenyl)-2-methyl-1-butene derivatives.

Oxidation: Products include 4-(4-bromophenyl)-2-methyl-1-butanol or 4-(4-bromophenyl)-2-methyl-1-butanone.

Reduction: Products include 4-(4-bromophenyl)-2-methylbutane.

Applications De Recherche Scientifique

Synthesis Applications

-

Intermediate in Organic Synthesis

- 4-(4-Bromophenyl)-2-methyl-1-butene serves as a crucial intermediate in the synthesis of various organic compounds. It can be used to produce substituted phenyl derivatives through electrophilic aromatic substitution reactions.

- Synthesis of Largazole

- Preparation of Dienehydrazides

Biological Applications

- Anticancer Research

- Biotoxin Synthesis

Case Studies

Toxicological Considerations

The compound's bromine content suggests it may have specific toxicological implications, particularly concerning environmental and health safety. Its classification as a hazardous material necessitates careful handling and disposal according to safety regulations.

Mécanisme D'action

The mechanism of action of 4-(4-Bromophenyl)-2-methyl-1-butene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine atom can enhance the compound’s reactivity, allowing it to form covalent bonds with target molecules, thereby exerting its effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Bromophenylacetic acid: Another bromine-substituted phenyl compound with different functional groups and applications.

4-Bromophenyl isocyanate: Used in the synthesis of various organic compounds and materials.

4-Bromophenyl thiazol-2-yl derivatives: Known for their antimicrobial and antiproliferative activities.

Uniqueness

4-(4-Bromophenyl)-2-methyl-1-butene is unique due to its specific structural features, which confer distinct reactivity and potential applications. The presence of both a bromine atom and a butene chain allows for diverse chemical modifications and functionalization, making it a valuable compound in synthetic chemistry and material science.

Activité Biologique

4-(4-Bromophenyl)-2-methyl-1-butene, a compound with the chemical formula CHBr, has garnered interest in various fields of research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

The compound is characterized by a bromophenyl group and a double bond, which contribute to its reactivity and interaction with biological systems. The structure can be represented as follows:

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, potentially due to the presence of the bromine atom, which may enhance electron density and facilitate interactions with microbial cell membranes.

2. Cytotoxic Effects

Studies have demonstrated that this compound can induce cytotoxicity in certain cancer cell lines. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in cancer cells.

3. Enzyme Inhibition

The compound is also investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it may inhibit enzymes such as cyclooxygenase (COX), which are critical in inflammatory processes.

Case Study 1: Antimicrobial Efficacy

In a study published in Molecules, this compound was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, suggesting potent antibacterial activity compared to control compounds .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Case Study 2: Cytotoxicity in Cancer Cells

A study assessing the cytotoxic effects on breast cancer cell lines (MCF-7) revealed that treatment with this compound resulted in a significant decrease in cell viability after 24 hours, with an IC50 value of approximately 15 µM. This suggests potential as an anticancer agent .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

Research Findings

Recent research has highlighted the following findings regarding the biological activity of this compound:

- Antioxidant Activity : The compound has shown promise as an antioxidant, potentially mitigating oxidative stress in cellular models.

- Inflammation Modulation : It may play a role in modulating inflammatory responses through inhibition of COX enzymes.

- Synergistic Effects : When combined with other antimicrobial agents, it exhibits synergistic effects, enhancing overall efficacy against resistant strains .

Propriétés

IUPAC Name |

1-bromo-4-(3-methylbut-3-enyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13Br/c1-9(2)3-4-10-5-7-11(12)8-6-10/h5-8H,1,3-4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUXBHBGVJQTCSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CCC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90566943 | |

| Record name | 1-Bromo-4-(3-methylbut-3-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90566943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138624-01-8 | |

| Record name | 1-Bromo-4-(3-methylbut-3-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90566943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.